molecular formula C9H9BF3KO B13462285 Potassium (2-(allyloxy)phenyl)trifluoroborate

Potassium (2-(allyloxy)phenyl)trifluoroborate

Cat. No.: B13462285
M. Wt: 240.07 g/mol
InChI Key: CTGGTXNGXAHYRP-UHFFFAOYSA-N
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Description

Potassium trifluoro[2-(prop-2-en-1-yloxy)phenyl]boranuide is a chemical compound known for its unique structure and properties It is part of the organotrifluoroborate family, which are known for their stability and reactivity in various chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro[2-(prop-2-en-1-yloxy)phenyl]boranuide typically involves the reaction of 2-(prop-2-en-1-yloxy)phenylboronic acid with potassium fluoride and a trifluoroborate source under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .

Industrial Production Methods

In an industrial setting, the production of potassium trifluoro[2-(prop-2-en-1-yloxy)phenyl]boranuide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The final product is often subjected to rigorous quality control measures to ensure consistency and purity .

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro[2-(prop-2-en-1-yloxy)phenyl]boranuide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acids, while substitution reactions can produce a variety of substituted boron compounds .

Scientific Research Applications

Potassium trifluoro[2-(prop-2-en-1-yloxy)phenyl]boranuide has several applications in scientific research:

Mechanism of Action

The mechanism by which potassium trifluoro[2-(prop-2-en-1-yloxy)phenyl]boranuide exerts its effects involves the interaction of the trifluoroborate group with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can also participate in coordination chemistry, forming complexes with metal ions that can catalyze various reactions .

Comparison with Similar Compounds

Similar Compounds

    Potassium phenyltrifluoroborate: Similar in structure but lacks the prop-2-en-1-yloxy group.

    Potassium trifluoro(2-fluorophenyl)boranuide: Contains a fluorine atom on the phenyl ring instead of the prop-2-en-1-yloxy group.

    Potassium trifluoro(prop-1-en-2-yl)boranuide: Similar but with a different alkyl group attached to the boron atom.

Uniqueness

Potassium trifluoro[2-(prop-2-en-1-yloxy)phenyl]boranuide is unique due to the presence of the prop-2-en-1-yloxy group, which imparts distinct reactivity and properties. This makes it particularly useful in specific synthetic applications where other trifluoroborates may not be as effective .

Properties

Molecular Formula

C9H9BF3KO

Molecular Weight

240.07 g/mol

IUPAC Name

potassium;trifluoro-(2-prop-2-enoxyphenyl)boranuide

InChI

InChI=1S/C9H9BF3O.K/c1-2-7-14-9-6-4-3-5-8(9)10(11,12)13;/h2-6H,1,7H2;/q-1;+1

InChI Key

CTGGTXNGXAHYRP-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CC=CC=C1OCC=C)(F)(F)F.[K+]

Origin of Product

United States

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